6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate
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Overview
Description
Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate typically involves the reaction of 1,6-hexanediamine with ethyl carbamate and other reagents under controlled conditions. One common method involves the use of a solid base catalyst such as 3-amino-1,2,4-triazole potassium (KATriz) to facilitate the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate . This method is known for its high catalytic activity and selectivity, achieving nearly 100% conversion and selectivity at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of renewable and stable starting materials, such as CO2, methanol, and 1,6-hexanediamine, is also explored to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl hexane-1,6-diyldicarbamate: A related compound with similar structural features and applications.
Bis(2-hydroxyethyl) hexane-1,6-diyldicarbamate: Another similar compound used in the synthesis of polyurethanes.
Uniqueness
Bis(6-(5-((ethoxycarbonyl)carbamoyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexyl) hexane-1,6-diyldicarbamate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C36H54N8O14 |
---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C36H54N8O14/c1-3-55-35(53)41-29(47)25-23-43(31(49)39-27(25)45)19-13-7-9-15-21-57-33(51)37-17-11-5-6-12-18-38-34(52)58-22-16-10-8-14-20-44-24-26(28(46)40-32(44)50)30(48)42-36(54)56-4-2/h23-24H,3-22H2,1-2H3,(H,37,51)(H,38,52)(H,39,45,49)(H,40,46,50)(H,41,47,53)(H,42,48,54) |
InChI Key |
CUULLJHDMLXEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCCCCCOC(=O)NCCCCCCNC(=O)OCCCCCCN2C=C(C(=O)NC2=O)C(=O)NC(=O)OCC |
Origin of Product |
United States |
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